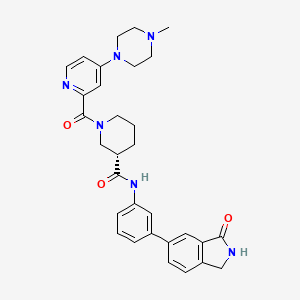

UNC9512

Beschreibung

Eigenschaften

Molekularformel |

C31H34N6O3 |

|---|---|

Molekulargewicht |

538.6 g/mol |

IUPAC-Name |

(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide |

InChI |

InChI=1S/C31H34N6O3/c1-35-12-14-36(15-13-35)26-9-10-32-28(18-26)31(40)37-11-3-5-24(20-37)29(38)34-25-6-2-4-21(16-25)22-7-8-23-19-33-30(39)27(23)17-22/h2,4,6-10,16-18,24H,3,5,11-15,19-20H2,1H3,(H,33,39)(H,34,38)/t24-/m0/s1 |

InChI-Schlüssel |

OYWGFOXQBJYTIR-DEOSSOPVSA-N |

Isomerische SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCC[C@@H](C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5 |

Kanonische SMILES |

CN1CCN(CC1)C2=CC(=NC=C2)C(=O)N3CCCC(C3)C(=O)NC4=CC=CC(=C4)C5=CC6=C(CNC6=O)C=C5 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

UNC9512: A Technical Guide to a Novel 53BP1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1). It functions by binding to the tandem Tudor domain (TTD) of 53BP1, thereby disrupting its interaction with histone H4 dimethylated on lysine 20 (H4K20me2). This interaction is a critical step in the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs) and the subsequent activation of the non-homologous end-joining (NHEJ) repair pathway. By inhibiting this process, this compound can modulate the cellular DNA damage response (DDR), presenting a promising avenue for therapeutic intervention in oncology and as a tool for research in genome editing. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, and detailed experimental methodologies.

Introduction to 53BP1 and the Role of this compound

Tumor suppressor p53-binding protein 1 (53BP1) is a key regulator in the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] A critical function of 53BP1 is to promote the non-homologous end-joining (NHEJ) pathway of DSB repair over the competing homologous recombination (HR) pathway.[1] This is achieved through the recognition of a specific post-translational modification on histone H4, dimethylation at lysine 20 (H4K20me2), by its tandem Tudor domain (TTD).[1] This interaction localizes 53BP1 to the damaged chromatin, where it facilitates the recruitment of downstream NHEJ factors.

In certain contexts, such as in cancers with deficiencies in HR repair (e.g., BRCA1-mutant tumors), the inhibition of 53BP1 and the subsequent suppression of NHEJ can lead to synthetic lethality. Furthermore, by shifting the balance of DNA repair towards the more precise HR pathway, 53BP1 inhibition has been shown to enhance the efficiency of CRISPR/Cas9-mediated gene editing.[1]

This compound is a best-in-class small molecule antagonist of 53BP1, developed through structure-activity relationship (SAR) studies from an initial hit compound identified via a focused DNA-encoded library screen.[1] It exhibits sub-micromolar affinity for the 53BP1 TTD and demonstrates cellular target engagement by inhibiting the formation of 53BP1 foci at sites of DNA damage.[1]

Mechanism of Action

This compound acts as a competitive antagonist of the 53BP1 tandem Tudor domain. It binds to the methyl-lysine binding pocket of the TTD, directly competing with the endogenous ligand, H4K20me2. This prevents the recruitment of 53BP1 to DSBs, thereby inhibiting the NHEJ pathway. Pharmacological antagonism of the 53BP1 TTD with this compound has been shown to phenocopy the genetic loss of 53BP1.[1]

Below is a diagram illustrating the signaling pathway of 53BP1-mediated DNA repair and the point of intervention for this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its precursor, UNC8531, derived from various biochemical and cellular assays.

Table 1: Biochemical Binding Affinity and Potency

| Compound | Assay | Target | Value (µM) | Reference |

| This compound | TR-FRET (IC50) | 53BP1 TTD | 0.46 ± 0.21 | [1] |

| ITC (Kd) | 53BP1 TTD | 0.41 ± 0.17 | [1] | |

| SPR (Kd) | 53BP1 TTD | 0.17 ± 0.02 | [1] | |

| UNC8531 | TR-FRET (IC50) | 53BP1 TTD | 0.47 ± 0.09 | [1] |

| ITC (Kd) | 53BP1 TTD | 0.85 ± 0.17 | [1] | |

| SPR (Kd) | 53BP1 TTD | 0.79 ± 0.52 | [1] |

Table 2: Cellular Target Engagement and Activity

| Compound | Assay | Cell Line | Value (µM) | Effect | Reference |

| This compound | NanoBRET (IC50) | HEK293T | 6.9 ± 3.0 | Inhibition of 53BP1-Histone H4 interaction | [1] |

| 53BP1 Foci Formation | U2OS | 50 | ~3-fold reduction in foci | [1] | |

| UNC8531 | NanoBRET (IC50) | HEK293T | 8.5 ± 2.0 | Inhibition of 53BP1-Histone H4 interaction | [1] |

| 53BP1 Foci Formation | U2OS | 50 | Reduction in foci | [1] |

Table 3: Selectivity and Physicochemical Properties

| Compound | Parameter | Value | Reference |

| This compound | Selectivity | No measurable binding affinity (>100 µM) for other reader domains (SETDB1, UHRF1, PHF19, KDM7B, CBX2, CDYL2, MPP8) | [1] |

| Caco-2 Permeability | ~2-fold increase over UNC8531 | [1] | |

| UNC8531 | Selectivity | Selective for 53BP1 TTD over other Kme reader domains | [1] |

Experimental Protocols

Disclaimer: The following protocols are generalized based on the available literature. For precise, step-by-step instructions, it is highly recommended to consult the supplementary information of the primary publication by Shell et al. (2023) if accessible.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of this compound to the 53BP1 TTD by assessing its ability to displace a fluorescently labeled peptide from the protein.

NanoBRET™ Cellular Target Engagement Assay

This assay quantifies the ability of this compound to enter cells and bind to 53BP1 in a cellular environment.

53BP1 Foci Formation Assay

This immunofluorescence-based assay visually confirms the inhibition of 53BP1 recruitment to sites of DNA damage in cells treated with this compound.

In Vivo Studies

As of the date of this document, there is no publicly available information regarding the in vivo pharmacokinetics, pharmacodynamics, or efficacy of this compound in animal models. Such studies are a critical next step in the preclinical development of this compound and will be essential for evaluating its therapeutic potential.

Conclusion and Future Directions

This compound is a valuable tool for studying the role of 53BP1 in DNA repair and a promising lead compound for the development of novel therapeutics. Its high potency and selectivity, combined with demonstrated cellular activity, make it a best-in-class antagonist of the 53BP1 tandem Tudor domain.[1]

Future research should focus on several key areas:

-

In Vivo Characterization: Comprehensive in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic properties of this compound, as well as its efficacy in relevant animal models of cancer.

-

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, particularly PARP inhibitors in the context of HR-deficient tumors, is a promising therapeutic strategy.

-

Gene Editing Applications: Further exploration of this compound's ability to enhance the efficiency of CRISPR/Cas9-mediated gene editing could lead to significant advancements in this field.

-

Optimization of Physicochemical Properties: Continued medicinal chemistry efforts to improve the drug-like properties of this compound, such as solubility and metabolic stability, will be important for its clinical translation.

References

Technical Guide: Probing the 53BP1 Tandem Tudor Domain with UNC9512

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding interaction between the small molecule antagonist, UNC9512, and the tandem Tudor domain (TTD) of the p53-binding protein 1 (53BP1). 53BP1 is a critical mediator in the DNA damage response (DDR), and this compound serves as a high-quality chemical probe for elucidating its functions in DNA repair, genome editing, and oncology.

Core Interaction: this compound and the 53BP1 Tandem Tudor Domain

The tandem Tudor domain of 53BP1 is a key structural motif that recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial step for its recruitment to sites of DNA double-strand breaks (DSBs).[1][2] this compound is a potent and selective antagonist that directly binds to the 53BP1 TTD, effectively blocking its interaction with H4K20me2.[1][2] This inhibition has been shown to phenocopy the genetic loss of 53BP1, making this compound a valuable tool for studying the DDR pathways.[2]

The interaction is characterized by a high affinity, as determined by multiple biophysical and biochemical assays. The co-crystal structure of this compound in complex with the 53BP1 TTD has been resolved, providing detailed insights into the binding mode and facilitating structure-activity relationship (SAR) studies that led to its optimization.[2][3][4]

Quantitative Binding Data

The binding affinity and inhibitory activity of this compound against the 53BP1 tandem Tudor domain have been rigorously quantified. The data below is summarized from various key experimental assays.

| Assay Type | Parameter | Value (μM) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC₅₀ | 0.46 ± 0.21 |

| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 |

| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 |

| Cell-Based NanoBRET Assay | IC₅₀ (antagonism of TTD:H4 interaction) | 6.9 |

Data compiled from multiple sources.[1][2][5][6]

Selectivity Profile: this compound exhibits high selectivity for the 53BP1 TTD. In profiling against a panel of other methyl-lysine reader domains, including Tudor domains (SETDB1, UHRF1, PHF19), plant homeodomains (PHF19, KDM7B), and chromodomains (CBX2, CDYL2, MPP8), this compound showed no measurable binding affinity (>100 μM).[1][2]

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of the 53BP1 TTD, preventing its localization to sites of DNA damage. This action modulates the choice of DNA repair pathway, specifically inhibiting non-homologous end-joining (NHEJ).

Caption: Mechanism of this compound action on the 53BP1 pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings related to this compound. Below are outlines for key experimental procedures.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the heat changes that occur upon binding, allowing for the determination of the equilibrium dissociation constant (Kd).

-

Protein Preparation: The 53BP1 tandem Tudor domain (TTD) is expressed and purified, typically using an E. coli expression system.[3] Protein concentration is determined by UV-Vis spectroscopy.

-

Ligand Preparation: this compound is dissolved in a buffer matching the protein's final dialysis buffer to minimize heat of dilution effects.

-

Titration: A solution of this compound is titrated into a solution containing the 53BP1 TTD at a constant temperature.

-

Data Analysis: The resulting heat changes per injection are plotted against the molar ratio of ligand to protein. The data is then fitted to a suitable binding model to determine the Kd, stoichiometry (n), and enthalpy (ΔH) of binding.[2]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure binding kinetics and affinity in real-time.

-

Chip Preparation: A sensor chip (e.g., a CM5 chip) is functionalized by immobilizing the purified 53BP1 TTD protein.

-

Binding Analysis: A series of this compound solutions at varying concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

-

Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (Kd) is calculated as koff/kon.[2]

TR-FRET Assay

This competitive binding assay measures the displacement of a fluorescently labeled tracer from the 53BP1 TTD by this compound.

-

Reagents: Biotinylated H4K20me2 peptide (tracer), Europium-labeled streptavidin (donor fluorophore), and GST-tagged 53BP1 TTD complexed with an anti-GST antibody labeled with an acceptor fluorophore.

-

Assay Procedure: Reagents are combined in a microplate. This compound is added in a serial dilution.

-

Measurement: After incubation, the plate is read on a TR-FRET-capable reader. FRET occurs when the donor and acceptor are in close proximity (i.e., when the tracer is bound to the TTD).

-

Data Analysis: this compound competes with the tracer for binding to the TTD, causing a decrease in the FRET signal. The IC₅₀ value is determined by plotting the FRET signal against the logarithm of the this compound concentration.[2]

Experimental Workflow for Cellular Target Engagement

Confirming that this compound engages its target in a cellular context is critical. This is often achieved through a combination of NanoBRET and immunofluorescence-based foci formation assays.

Caption: Workflow for validating this compound from in vitro to cellular assays.

References

- 1. This compound | 53BP1 inhibitor | Probechem Biochemicals [probechem.com]

- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rcsb.org [rcsb.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. This compound|COA [dcchemicals.com]

- 6. This compound|CAS |DC Chemicals [dcchemicals.com]

Investigating DNA Repair Pathways with UNC9512: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC9512, a potent and selective small molecule antagonist of the p53-binding protein 1 (53BP1). 53BP1 is a crucial mediator in the DNA double-strand break (DSB) repair pathway, and this compound serves as a valuable chemical probe to investigate its role in cellular processes such as DNA repair, gene editing, and oncology. This document details the mechanism of action of this compound, summarizes its key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Introduction to this compound and its Target: 53BP1

Deoxyribonucleic acid (DNA) is constantly under threat from endogenous and exogenous agents, leading to various forms of damage. Double-strand breaks are among the most cytotoxic DNA lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved intricate DNA damage response (DDR) pathways to detect and repair DSBs. A key protein in this process is 53BP1, which plays a pivotal role in the choice between two major DSB repair pathways: Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).

This compound is a novel, best-in-class small molecule antagonist of 53BP1.[1][2][3] It was developed through the optimization of a hit compound, UNC8531, which was identified from a focused DNA-encoded library screen.[1] this compound specifically binds to the tandem Tudor domain (TTD) of 53BP1, a domain responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2), a key post-translational modification that marks sites of DNA damage. By binding to the TTD, this compound competitively inhibits the recruitment of 53BP1 to DSBs, thereby modulating the DNA repair process.[1][2]

Quantitative Data Summary

The following tables summarize the key in vitro and cellular binding affinities of this compound for the 53BP1 tandem Tudor domain.

Table 1: In Vitro Binding Affinity of this compound to 53BP1 TTD

| Assay Type | Parameter | Value (μM) |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.46 ± 0.21 |

| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 |

| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 |

Table 2: Cellular Target Engagement of this compound

| Assay Type | Parameter | Value (μM) |

| NanoBRET | IC50 | 6.9 ± 3.0 |

Signaling Pathways and Experimental Workflows

53BP1-Mediated DNA Double-Strand Break Repair Pathway

The following diagram illustrates the central role of 53BP1 in the DNA double-strand break repair pathway and the mechanism of inhibition by this compound.

Caption: 53BP1 pathway and this compound inhibition.

Experimental Workflow for this compound Characterization

This diagram outlines the typical experimental workflow for characterizing a 53BP1 inhibitor like this compound.

Caption: Workflow for this compound characterization.

Logical Relationship of PathSig-ddPCR Results

The PathSig-ddPCR assay was utilized to determine if this compound treatment influenced the choice between different DNA repair pathways. The results indicated no significant, replicable influence on the DNA repair pathways evaluated.

Caption: PathSig-ddPCR outcome for this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the IC50 value of this compound for the 53BP1 TTD in a competitive binding format.

Materials:

-

GST-tagged 53BP1 TTD protein

-

Biotinylated H4K20me2 peptide

-

Terbium-conjugated anti-GST antibody (donor)

-

Streptavidin-conjugated D2 (acceptor)

-

Assay buffer (e.g., PBS with 0.1% BSA)

-

384-well low-volume microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 384-well plate, add the this compound dilutions.

-

Add a pre-mixed solution of GST-53BP1 TTD and biotin-H4K20me2 peptide to each well.

-

Incubate for 15 minutes at room temperature.

-

Add a pre-mixed solution of Terbium-anti-GST antibody and Streptavidin-D2 to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).

-

Calculate the ratio of the acceptor to donor fluorescence and plot the values against the this compound concentration to determine the IC50.

NanoBRET Target Engagement Assay

This assay measures the ability of this compound to disrupt the interaction between 53BP1 and histone H4 in a live-cell format.

Materials:

-

HEK293T cells

-

NanoLuc-53BP1 TTD fusion vector

-

HaloTag-Histone H4 fusion vector

-

Transfection reagent (e.g., FuGENE HD)

-

Opti-MEM I Reduced Serum Medium

-

HaloTag NanoBRET 618 Ligand

-

NanoBRET Nano-Glo Substrate

-

White, 96-well cell culture plates

-

Luminometer capable of measuring BRET

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc-53BP1 TTD and HaloTag-Histone H4 vectors.

-

After 24 hours, seed the transfected cells into a 96-well plate.

-

Allow cells to attach for another 24 hours.

-

Treat the cells with a serial dilution of this compound and incubate for 2 hours.

-

Add the HaloTag NanoBRET 618 Ligand to all wells and incubate for 2 hours in a CO2 incubator.

-

Add the NanoBRET Nano-Glo Substrate to all wells.

-

Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

-

Calculate the NanoBRET ratio and plot against the this compound concentration to determine the cellular IC50.

53BP1-Dependent Foci Formation Assay

This immunofluorescence-based assay visualizes and quantifies the inhibition of 53BP1 recruitment to sites of DNA damage in cells treated with this compound.

Materials:

-

U2OS cells

-

Cell culture medium and supplements

-

Glass coverslips in a 24-well plate

-

Ionizing radiation source (e.g., X-ray irradiator)

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: anti-53BP1

-

Secondary antibody: fluorescently-labeled anti-rabbit IgG

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with this compound or DMSO (vehicle control) for 1 hour.

-

Induce DNA double-strand breaks by exposing the cells to ionizing radiation (e.g., 2 Gy).

-

Allow the cells to recover for 1 hour at 37°C.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

-

Block non-specific antibody binding with 5% goat serum for 1 hour.

-

Incubate with the primary anti-53BP1 antibody overnight at 4°C.

-

Wash the cells with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope and quantify the number of 53BP1 foci per nucleus using image analysis software.

PathSig-ddPCR Assay

This droplet digital PCR-based assay is used to quantify the relative usage of different DNA repair pathways.

Materials:

-

RPE1 cells

-

This compound

-

DNA-PK inhibitor (e.g., Nedisertib, as a positive control)

-

Genomic DNA isolation kit

-

Restriction enzymes

-

ddPCR supermix for probes

-

Custom primers and probes for specific DNA repair pathway products

-

Droplet generator

-

Thermal cycler

-

Droplet reader

Procedure:

-

Treat RPE1 cells with 50 µM this compound, a positive control (Nedisertib), or DMSO.

-

Induce DNA damage.

-

Isolate genomic DNA.

-

Digest the genomic DNA with appropriate restriction enzymes.

-

Prepare the ddPCR reaction mix containing the digested DNA, ddPCR supermix, and specific primer/probe sets for the DNA repair pathways of interest (e.g., NHEJ, MMEJ, HR).

-

Generate droplets using a droplet generator.

-

Perform PCR amplification in a thermal cycler.

-

Read the droplets using a droplet reader to quantify the number of positive and negative droplets for each probe.

-

Analyze the data to determine the relative frequency of each DNA repair pathway.

Conclusion

This compound is a valuable and well-characterized chemical probe for studying the role of 53BP1 in DNA repair and other cellular processes. Its high potency and selectivity, combined with its demonstrated cellular activity, make it a powerful tool for researchers in both academic and industrial settings. The experimental protocols detailed in this guide provide a robust framework for the investigation of 53BP1 function and the development of novel therapeutics targeting the DNA damage response. While this compound did not demonstrate a significant influence on DNA repair pathway choice in the PathSig-ddPCR assay, its ability to inhibit 53BP1 localization to sites of DNA damage is well-established, highlighting its utility in dissecting the upstream events of the DNA damage response. Further optimization of this compound may lead to even more potent and selective probes for modulating 53BP1 function in various biological contexts.

References

UNC9512: A Technical Guide to a Novel 53BP1 Antagonist for Modulating DNA Repair

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The choice between non-homologous end joining (NHEJ) and homology-directed repair (HDR) is a critical determinant of cellular fate following a DNA double-strand break (DSB). The p53-binding protein 1 (53BP1) is a key regulator in this process, promoting NHEJ and often limiting the efficiency of precise gene editing applications that rely on HDR. This technical guide provides an in-depth overview of UNC9512, a potent and selective small molecule antagonist of 53BP1. We detail its mechanism of action, present key quantitative data on its binding affinity and cellular engagement, and provide methodologies for the core experiments used in its characterization. This document is intended to serve as a comprehensive resource for researchers investigating DNA repair pathways and for professionals in drug development exploring novel therapeutics in oncology and gene editing.

Introduction: 53BP1 as a Guardian of the Genome and a Target for HDR Enhancement

Cells have evolved two primary pathways to repair DNA double-strand breaks: the error-prone non-homologous end joining (NHEJ) pathway and the high-fidelity homology-directed repair (HDR) pathway.[1] The balance between these two pathways is crucial for maintaining genomic stability.[1] 53BP1 is a central mediator in this choice, acting as a key promoter of NHEJ.[1] It functions by binding to dimethylated lysine 20 on histone H4 (H4K20me2) via its tandem Tudor domain (TTD), which facilitates its recruitment to DSB sites.[2] Once localized, 53BP1 prevents the end resection of the DNA break, a critical step required to initiate HDR.[1]

This function makes 53BP1 a significant barrier to applications requiring precise DNA modifications, such as CRISPR-Cas9-mediated gene editing, which relies on the HDR pathway.[3] Consequently, the inhibition of 53BP1 has been identified as a promising strategy to shift the balance of DNA repair towards HDR, thereby increasing the efficiency of gene editing.[3][4][5] this compound has emerged as a best-in-class small molecule antagonist designed to achieve this by directly targeting the 53BP1 TTD.[6][7][8]

This compound: Mechanism of Action

This compound is a novel small molecule developed through the optimization of an initial hit compound, UNC8531, which was identified from a focused DNA-encoded library screening.[6] Its mechanism of action is the competitive antagonism of the 53BP1 tandem Tudor domain (TTD).

-

Target Binding: this compound binds with sub-micromolar affinity to the methyl-lysine (Kme) binding pocket of the 53BP1 TTD.[2][6]

-

Inhibition of Recruitment: This binding event physically blocks the interaction between the 53BP1 TTD and its endogenous ligand, H4K20me2, at sites of DNA damage.[2]

-

Downstream Effect: By preventing the localization of 53BP1 to DSBs, this compound is designed to phenocopy the genetic loss of 53BP1, thereby lifting the inhibition on DNA end resection and promoting repair through the HDR pathway.[6]

The following diagram illustrates the signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

This compound has been characterized through various biochemical and cellular assays to determine its binding affinity, selectivity, and cellular activity. The key quantitative findings are summarized below.[2][3][6]

| Assay Type | Parameter | This compound Value | Precursor (UNC8531) | Notes |

| Biochemical Binding | ||||

| TR-FRET | IC50 | 0.46 ± 0.21 μM | 0.47 ± 0.09 μM | Measures binding to 53BP1 Tandem Tudor Domain (TTD). |

| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 μM | 0.79 ± 0.52 μM | Demonstrates a ~5-fold improvement in Kd over the precursor. |

| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 μM | 0.85 ± 0.17 μM | Confirms binding affinity with a 1:1 stoichiometric ratio. |

| Cellular Engagement | ||||

| NanoBRET | IC50 | 6.9 μM | Not specified | Measures antagonism of the 53BP1-H4 interaction in live cells. |

| 53BP1 Foci Formation | Reduction | ~3-fold | ~2.5-fold | Reduction in IR-induced 53BP1 foci in U2OS cells at 50 μM. |

| Selectivity | ||||

| TR-FRET Panel | IC50 | >100 μM | >100 μM | No measurable binding against 7 other reader domains (SETDB1, UHRF1, etc.). |

| DNA Repair Pathway | ||||

| PathSig-ddPCR | Effect | No significant influence | No significant influence | In RPE1 cells, did not produce a replicable, significant shift in DNA repair pathway utilization at 50 μM. |

Note: The PathSig-ddPCR result is a critical finding, indicating that while this compound effectively engages 53BP1 in cells, further optimization for potency or permeability may be required to robustly influence the choice of DNA repair pathway in the tested experimental system.[3][6]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are summaries of the core experimental protocols used to characterize this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay quantifies the binding affinity of this compound to the 53BP1 TTD.

-

Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Europium-labeled antibody against a tagged protein) and an acceptor fluorophore (on a ligand). Binding brings the donor and acceptor into proximity, generating a FRET signal. A competing compound will disrupt this interaction, reducing the signal.[9][10]

-

Methodology:

-

Reagents: Biotinylated H4K20me2 peptide, Terbium-Streptavidin (donor), and GST-tagged 53BP1 TTD protein complexed with an anti-GST antibody labeled with d2 (acceptor).

-

Procedure: Reagents are combined in a microplate. This compound is added in a dose-response manner.

-

Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

-

Detection: The plate is read on a TR-FRET-compatible plate reader, which excites the donor and measures emission from both the donor and acceptor after a time delay to reduce background fluorescence.[11]

-

Analysis: The ratio of acceptor to donor emission is calculated. IC50 values are determined by plotting the emission ratio against the inhibitor concentration.

-

NanoBRET™ Target Engagement Assay

This cellular assay confirms that this compound can enter cells and bind to its target, 53BP1, in a physiological context.

-

Principle: The assay relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® (NLuc) luciferase-tagged target protein (53BP1-NLuc) and a cell-permeable fluorescent tracer that binds to the same target. A test compound that engages the target will compete with the tracer, reducing the BRET signal.[12][13][14]

-

Methodology:

-

Cell Preparation: HEK293T cells are transfected with a vector expressing a 53BP1-NLuc fusion protein.

-

Assay Setup: Transfected cells are plated and treated with the NanoBRET tracer and varying concentrations of this compound.

-

Substrate Addition: The NLuc substrate, furimazine, is added to the cells.

-

Detection: The plate is immediately read on a luminometer capable of detecting both the donor (NLuc, ~460 nm) and acceptor (tracer, >600 nm) emission signals simultaneously.

-

Analysis: The BRET ratio is calculated. IC50 curves are generated to quantify the cellular potency of this compound.

-

53BP1 Foci Formation Assay

This immunofluorescence-based assay visualizes and quantifies the recruitment of 53BP1 to sites of DNA damage.

-

Principle: Ionizing radiation (IR) is used to induce DSBs, which triggers the recruitment of 53BP1 into distinct nuclear foci. An effective 53BP1 inhibitor will prevent this localization.[2][6][15]

-

Methodology:

-

Cell Culture & Treatment: U2OS cells are seeded on coverslips. The following day, cells are pre-treated with this compound or a DMSO control for 1 hour.

-

Induction of Damage: Cells are exposed to ionizing radiation (e.g., 2 Gy) and allowed to recover for a set period (e.g., 1 hour).

-

Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with a detergent like Triton X-100 to allow antibody entry.[15]

-

Immunostaining: Cells are incubated with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

-

Imaging and Analysis: Coverslips are mounted and imaged using a fluorescence microscope. The number of 53BP1 foci per nucleus is quantified using automated image analysis software.

-

The workflow for this assay is depicted in the diagram below.

PathSig-ddPCR Assay for DNA Repair Pathway Analysis

This assay quantifies the products of different DNA repair pathways following a site-specific DSB induced by CRISPR-Cas9.

-

Principle: Droplet digital PCR (ddPCR) is used to perform absolute quantification of specific DNA repair products. By designing primers and probes that are unique to the "scars" left by NHEJ or the precise edits from HDR, the assay can measure the relative utilization of each pathway.[16][17]

-

Methodology:

-

Cell Transfection: RPE1 cells are transfected with Cas9 and a guide RNA targeting a specific genomic locus to create a DSB. Cells are simultaneously treated with this compound or control compounds.

-

Genomic DNA Extraction: After a period to allow for DNA repair (e.g., 48 hours), genomic DNA is extracted.

-

ddPCR Reaction Setup: The genomic DNA is used as a template in ddPCR reactions. Separate assays are run with primer/probe sets specific for the wild-type sequence, a common NHEJ-mediated insertion/deletion, and the HDR-edited sequence (if a donor template is supplied).

-

Droplet Generation and PCR: The reaction mix is partitioned into thousands of nanoliter-sized droplets, and PCR amplification is performed in each droplet.

-

Droplet Reading and Analysis: A droplet reader counts the number of positive (fluorescent) and negative droplets for each target. This data is used to calculate the absolute concentration of each repair product, allowing for a quantitative comparison of pathway usage between different treatment conditions.[17]

-

Conclusion and Future Directions

This compound is a highly selective, cell-active small molecule antagonist of 53BP1.[6][7] It demonstrates potent sub-micromolar binding to the 53BP1 TTD and effectively engages its target in a cellular environment, as evidenced by the disruption of 53BP1 foci formation following DNA damage.[6]

The development of this compound represents a significant step towards the pharmacological modulation of DNA repair pathway choice. The intended therapeutic application is to enhance the efficiency of HDR for gene editing purposes.[3] However, it is crucial to note that while the mechanism of action is well-supported, direct and robust enhancement of HDR has not yet been demonstrated in the published literature for this specific compound. The PathSig-ddPCR experiments did not show a significant shift in repair pathway utilization, suggesting that further optimization of this compound for increased potency or improved cellular permeability may be necessary to achieve this goal.[3][6]

Future work should focus on:

-

Assessing the effect of this compound in orthogonal, reporter-based HDR assays.

-

Structure-activity relationship (SAR) studies to develop analogs with improved cellular potency and permeability.

-

Evaluating this compound in combination with various CRISPR-Cas9 editing strategies to determine its potential to enhance the frequency of precise gene editing events.

References

- 1. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes [jove.com]

- 8. Dual Immunofluorescence of γH2AX and 53BP1 in Human Peripheral Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dcreport.org [dcreport.org]

- 10. poly-dtech.com [poly-dtech.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. news-medical.net [news-medical.net]

- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]

- 14. promegaconnections.com [promegaconnections.com]

- 15. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]

- 16. researchgate.net [researchgate.net]

- 17. Marker-free quantification of repair pathway utilization at Cas9-induced double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

UNC9512: A Technical Guide for Investigating Tumorigenesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of UNC9512, a potent and selective antagonist of the p53 binding protein 1 (53BP1). It is designed to equip researchers with the necessary information to effectively utilize this compound as a chemical probe to investigate the role of 53BP1 in the DNA damage response (DDR) and its implications in tumorigenesis.

Introduction to this compound

This compound is a small molecule inhibitor that targets the tandem Tudor domain (TTD) of 53BP1.[1][2][3] By binding to this domain, this compound effectively blocks the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby modulating the cellular DNA damage response.[1] 53BP1 is a key regulator of DSB repair, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[4][5] Given the critical role of DNA repair pathways in both maintaining genomic stability and in the response of cancer cells to therapy, this compound serves as a valuable tool for elucidating the intricate functions of 53BP1 in cancer biology.

Mechanism of Action

This compound functions by competitively inhibiting the interaction between the 53BP1 tandem Tudor domain and its binding partner, dimethylated lysine 20 on histone H4 (H4K20me2).[1][3] This interaction is a crucial step for the localization of 53BP1 to sites of DNA damage. By disrupting this binding, this compound prevents the accumulation of 53BP1 at DSBs, thereby impairing the downstream signaling events of the NHEJ pathway.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity and cellular activity.

Table 1: In Vitro Binding Affinity of this compound for 53BP1 Tandem Tudor Domain (TTD)

| Assay Type | Parameter | Value (μM) | Reference |

| TR-FRET | IC50 | 0.46 ± 0.21 | [1] |

| Surface Plasmon Resonance (SPR) | Kd | 0.17 ± 0.02 | [1] |

| Isothermal Titration Calorimetry (ITC) | Kd | 0.41 ± 0.17 | [1] |

Table 2: Cellular Activity of this compound

| Assay Type | Parameter | Cell Line | Value (μM) | Reference |

| NanoBRET | IC50 (53BP1 TTD:Histone H4 interaction) | HEK293T | 6.9 ± 3.0 | [1] |

Table 3: Selectivity of this compound

| Protein Target (Methyl-lysine Reader Domain) | TR-FRET IC50 (μM) | Reference |

| SETDB1 (Tudor) | >100 | [3] |

| UHRF1 (Tudor) | >100 | [3] |

| PHF19 (Tudor & PHD) | >100 | [3] |

| KDM7B (PHD) | >100 | [3] |

| CBX2 (Chromodomain) | >100 | [3] |

| CDYL2 (Chromodomain) | >100 | [3] |

| MPP8 (Chromodomain) | >100 | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on published studies and serve as a guide for researchers.[1]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to determine the IC50 value of this compound for the 53BP1 TTD. It measures the displacement of a fluorescently labeled probe from the protein by the inhibitor.

-

Principle: In the absence of an inhibitor, a biotinylated H4K20me2 peptide binds to GST-tagged 53BP1 TTD, bringing a Europium-labeled anti-GST antibody (donor) and a Streptavidin-Allophycocyanin conjugate (acceptor) into close proximity, resulting in a high FRET signal. This compound competes with the peptide for binding to 53BP1 TTD, leading to a decrease in the FRET signal.

-

Reagents:

-

GST-tagged 53BP1 TTD

-

Biotinylated H4K20me2 peptide

-

Europium-labeled anti-GST antibody

-

Streptavidin-Allophycocyanin (APC) conjugate

-

This compound at various concentrations

-

Assay buffer

-

-

Procedure:

-

Add GST-53BP1 TTD and the biotinylated H4K20me2 peptide to the wells of a microplate.

-

Add this compound at a range of concentrations.

-

Incubate to allow for binding equilibrium.

-

Add the Europium-labeled anti-GST antibody and Streptavidin-APC conjugate.

-

Incubate to allow for detection antibody binding.

-

Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

-

Calculate the ratio of acceptor to donor emission and plot against the inhibitor concentration to determine the IC50.

-

NanoBRET™ Target Engagement Assay

This assay is performed in live cells to confirm the engagement of this compound with the 53BP1 TTD.

-

Principle: A NanoLuc® luciferase-tagged 53BP1 TTD (donor) and a HaloTag®-tagged histone H4 (acceptor) are co-expressed in cells. In the presence of a fluorescent HaloTag® ligand, a BRET signal is generated upon interaction of the two proteins. This compound disrupts this interaction, leading to a decrease in the BRET signal.

-

Reagents:

-

HEK293T cells

-

Expression vectors for NanoLuc®-53BP1 TTD and HaloTag®-Histone H4

-

Transfection reagent

-

HaloTag® NanoBRET™ 618 Ligand

-

Nano-Glo® Live Cell Reagent

-

This compound at various concentrations

-

-

Procedure:

-

Co-transfect HEK293T cells with the NanoLuc®-53BP1 TTD and HaloTag®-Histone H4 expression vectors.

-

Plate the transfected cells in a white-bottom 96-well plate.

-

Add the HaloTag® NanoBRET™ 618 Ligand and this compound at various concentrations to the cells.

-

Incubate the plate.

-

Add the Nano-Glo® Live Cell Reagent to measure the donor and acceptor emission.

-

Read the plate on a luminometer capable of measuring BRET.

-

Calculate the BRET ratio and plot against the inhibitor concentration to determine the cellular IC50.

-

53BP1 Foci Formation Assay

This immunofluorescence-based assay visualizes the effect of this compound on the recruitment of 53BP1 to sites of DNA damage.

-

Principle: Following DNA damage, 53BP1 accumulates at DSBs, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. Treatment with this compound is expected to reduce the number and intensity of these foci.

-

Reagents:

-

U2OS cells (or other suitable cell line)

-

This compound

-

DNA damaging agent (e.g., ionizing radiation source)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

-

Procedure:

-

Seed U2OS cells on coverslips and allow them to adhere.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Induce DNA damage (e.g., by exposing cells to a specific dose of ionizing radiation).

-

Incubate the cells to allow for 53BP1 foci formation.

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-53BP1 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number of 53BP1 foci per nucleus using image analysis software.

-

This compound in the Context of Tumorigenesis

The study of 53BP1 is highly relevant to cancer research. 53BP1 is considered a tumor suppressor, and its loss has been observed in various cancers, including glioblastoma and breast cancer.[1][2] The role of 53BP1 in DNA repair pathway choice has significant therapeutic implications. For instance, in BRCA1-deficient cancers, loss of 53BP1 can restore homologous recombination and lead to resistance to PARP inhibitors.[3][6][7][8] Therefore, this compound can be a critical tool to investigate these phenomena and to explore synthetic lethality approaches in cancer therapy.

By using this compound, researchers can:

-

Investigate the role of 53BP1 in the development and progression of specific cancer types.

-

Explore the mechanisms of resistance to DNA-damaging therapies, such as PARP inhibitors.

-

Identify potential combination therapies where the inhibition of 53BP1 could sensitize cancer cells to other treatments.

-

Dissect the interplay between different DNA repair pathways in various cancer contexts.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of 53BP1. Its ability to modulate the DNA damage response makes it an invaluable research tool for the cancer research community. This guide provides the foundational knowledge and experimental frameworks to empower scientists in their exploration of 53BP1's role in tumorigenesis and to accelerate the development of novel cancer therapies.

References

- 1. 53BP1 is a haploinsufficient tumor suppressor and protects cells from radiation response in glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 53BP1 functions as a tumor suppressor in breast cancer via the inhibition of NF-κB through miR-146a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Loss of 53BP1 causes PARP inhibitor resistance in Brca1-mutated mouse mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Induction Of XLF And 53BP1 Expression Is Associated With Temozolomide Resistance In Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. 53BP1 depletion causes PARP inhibitor resistance in ATM-deficient breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 53BP1 loss rescues BRCA1 deficiency and is associated with triple-negative and BRCA-mutated breast cancers. — Department of Oncology [oncology.ox.ac.uk]

UNC9512: A Potent 53BP1 Antagonist for Advancing Gene Editing Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The advent of CRISPR/Cas9 and other precision gene-editing technologies has revolutionized biomedical research and opened new avenues for therapeutic development. However, the efficiency of precise gene editing, which relies on the cell's Homology-Directed Repair (HDR) pathway, is often limited by the competing and more dominant Non-Homologous End Joining (NHEJ) pathway. A key regulator that favors NHEJ is the p53-binding protein 1 (53BP1). Consequently, the inhibition of 53BP1 has emerged as a promising strategy to enhance the efficiency of HDR-mediated gene editing. This technical guide provides a comprehensive overview of UNC9512, a novel, potent, and selective small-molecule antagonist of 53BP1, and explores its potential applications in the realm of gene editing.

Introduction to 53BP1 and its Role in DNA Repair

In the cellular response to DNA double-strand breaks (DSBs), a critical decision is made between two major repair pathways: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). 53BP1 is a crucial protein that is recruited to the sites of DSBs and plays a pivotal role in promoting NHEJ.[1] It achieves this by protecting the broken DNA ends from resection, a necessary initial step for HDR.[1] By antagonizing 53BP1, it is possible to shift the balance of DNA repair towards HDR, thereby increasing the frequency of precise gene editing events when using tools like CRISPR/Cas9.[1][2]

This compound: A Best-in-Class 53BP1 Antagonist

This compound is a small molecule developed through a structure-guided optimization of an initial hit compound, UNC8531, which was identified from a DNA-encoded library screen.[1][3] this compound functions by binding to the tandem Tudor domain (TTD) of 53BP1, the domain responsible for recognizing dimethylated lysine 20 on histone H4 (H4K20me2) at the sites of DNA damage.[1][4] This targeted binding prevents the recruitment of 53BP1 to DSBs, thereby inhibiting its function in the NHEJ pathway.[1]

Mechanism of Action

The mechanism of this compound is centered on its high-affinity and selective binding to the 53BP1 TTD. This interaction sterically hinders the recognition of the H4K20me2 mark on chromatin, which is a critical step for the localization of 53BP1 to DSBs. By preventing this localization, this compound effectively phenocopies the genetic loss of 53BP1, leading to a reduction in NHEJ-mediated repair.[1] This, in turn, is hypothesized to increase the substrate availability for the HDR machinery, thus enhancing the efficiency of precise gene editing.

Figure 1: this compound inhibits the 53BP1-mediated promotion of NHEJ.

Quantitative Data

This compound has been characterized through a series of biochemical and cellular assays, demonstrating its potency and selectivity. The following tables summarize the key quantitative data for this compound and its precursor, UNC8531.

| Compound | TR-FRET IC50 (μM) | SPR Kd (μM) | ITC Kd (μM) | Thermal Shift (°C) |

| This compound | 0.46 ± 0.21 | 0.17 ± 0.02 | 0.41 ± 0.17 | +4.1 ± 0.3 |

| UNC8531 | 0.47 ± 0.09 | 0.79 ± 0.52 | 0.85 ± 0.17 | Not Reported |

Table 1: Biochemical binding affinities and thermal stabilization of this compound and UNC8531 for the 53BP1 Tandem Tudor Domain.[1]

| Compound | NanoBRET IC50 (μM) | Caco-2 Permeability |

| This compound | Not Reported | ~2-fold increase over UNC8531 |

| UNC8531 | Not Reported | Poor |

Table 2: Cellular target engagement and permeability of this compound and UNC8531.[1]

This compound also demonstrated high selectivity, with no measurable binding affinity (>100 μM) for seven other methyl-lysine reader domains tested.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay was used to determine the IC50 values of compounds that inhibit the interaction between the 53BP1 TTD and a biotinylated H4K20me2 peptide.

-

Principle: The assay relies on the transfer of energy from a donor fluorophore (Europium-labeled anti-GST antibody bound to GST-tagged 53BP1 TTD) to an acceptor fluorophore (Streptavidin-APC bound to the biotinylated H4K20me2 peptide). Inhibition of the 53BP1-histone interaction by a compound like this compound leads to a decrease in the FRET signal.

-

Protocol Outline:

-

Reactions are set up in a 384-well plate.

-

A solution containing GST-53BP1 TTD and the anti-GST-Europium antibody is pre-incubated.

-

Serial dilutions of the test compound (e.g., this compound) are added to the wells.

-

A solution of the biotinylated H4K20me2 peptide and Streptavidin-APC is added.

-

The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read on a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

IC50 values are calculated from the dose-response curves.

-

Figure 2: Workflow for the TR-FRET based inhibition assay.

Surface Plasmon Resonance (SPR)

SPR was employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound for the 53BP1 TTD.

-

Principle: SPR measures changes in the refractive index at the surface of a sensor chip to which a ligand (e.g., 53BP1 TTD) is immobilized. The binding of an analyte (e.g., this compound) from a solution flowing over the surface causes a change in the refractive index, which is proportional to the mass bound.

-

Protocol Outline:

-

The 53BP1 TTD protein is immobilized on a sensor chip.

-

A running buffer is flowed over the chip to establish a stable baseline.

-

Different concentrations of this compound are injected over the surface, and the association is monitored in real-time.

-

After the association phase, the running buffer is flowed again to monitor the dissociation of the compound.

-

The sensor surface is regenerated between different analyte injections.

-

The resulting sensorgrams are fitted to a kinetic binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC)

ITC was used as an orthogonal method to measure the binding affinity (Kd) and stoichiometry of the this compound-53BP1 TTD interaction.

-

Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (this compound) is titrated into a solution of the macromolecule (53BP1 TTD), and the heat change for each injection is measured.

-

Protocol Outline:

-

The 53BP1 TTD protein is placed in the sample cell of the calorimeter.

-

This compound is loaded into the injection syringe.

-

A series of small injections of this compound are made into the sample cell.

-

The heat change upon each injection is measured and integrated.

-

The resulting data are plotted as heat change per mole of injectant versus the molar ratio of ligand to protein.

-

The binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

NanoBRET™ Target Engagement Assay

This cellular assay was used to confirm that this compound can engage with the full-length 53BP1 protein in a live-cell context.[1]

-

Principle: The assay measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged 53BP1 protein (donor) and a cell-permeable fluorescent tracer that binds to the TTD (acceptor). A compound that competes with the tracer for binding to the 53BP1 TTD will disrupt BRET, leading to a decrease in the BRET signal.

-

Protocol Outline:

-

Cells are transfected with a vector expressing the NanoLuc®-53BP1 fusion protein.

-

The cells are plated in a multi-well plate.

-

The cells are treated with a fixed concentration of the fluorescent tracer and varying concentrations of the test compound (this compound).

-

After an incubation period, the NanoBRET™ substrate is added.

-

The donor and acceptor emission signals are measured using a plate reader.

-

The BRET ratio is calculated, and the data are used to determine the cellular IC50 value.

-

53BP1 Foci Formation Assay

This immunofluorescence-based assay was used to assess the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage in cells.[1]

-

Principle: Following the induction of DNA double-strand breaks (e.g., by ionizing radiation), 53BP1 is recruited to these sites, forming distinct nuclear foci that can be visualized by immunofluorescence microscopy. A successful inhibitor of 53BP1 will reduce the number and intensity of these foci.

-

Protocol Outline:

-

Cells (e.g., U2OS) are cultured on coverslips.

-

The cells are pre-treated with this compound or a vehicle control.

-

DNA damage is induced using ionizing radiation.

-

The cells are allowed to recover for a period to allow for foci formation.

-

The cells are fixed, permeabilized, and stained with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody.

-

The cell nuclei are counterstained with DAPI.

-

The coverslips are mounted on slides, and images are acquired using a fluorescence microscope.

-

The number of 53BP1 foci per nucleus is quantified using image analysis software.

-

The results of this assay showed that this compound significantly reduces the formation of 53BP1-dependent foci in a dose-dependent manner, with a roughly 3-fold reduction at a 50 μM concentration.[1]

This compound in the Context of Gene Editing

The primary rationale for using a 53BP1 inhibitor like this compound in gene editing is to bias the DSB repair pathway choice towards HDR. By preventing 53BP1 from shielding the broken DNA ends, the DNA resection machinery can initiate the HDR process, which uses a homologous template to accurately repair the break. This is particularly advantageous for precision gene editing applications that aim to introduce specific nucleotide changes or insert new genetic sequences.

Figure 3: The proposed mechanism for this compound-mediated enhancement of HDR.

It is important to note that while this compound has demonstrated clear target engagement and cellular activity in inhibiting 53BP1 localization, the initial study did not observe a significant shift in DNA repair pathway utilization in a pathway-specific droplet digital PCR (PathSig-ddPCR) assay.[1] This suggests that further optimization of this compound or the experimental conditions may be necessary to achieve a robust enhancement of HDR in a gene-editing context.

Future Directions and Conclusion

This compound represents a significant advancement in the development of small-molecule probes for studying 53BP1 biology.[1][3] Its high potency, selectivity, and demonstrated cellular activity make it an invaluable tool for dissecting the role of 53BP1 in DNA repair, tumorigenesis, and other cellular processes.[1][5][6]

For the field of gene editing, this compound holds considerable promise. Future research should focus on:

-

Optimizing Dosing and Delivery: Further studies are needed to determine the optimal concentration and delivery method of this compound to maximize its effect on HDR enhancement in various cell types.

-

Combination Therapies: Investigating the synergistic effects of this compound with other small molecules that modulate different aspects of the DNA damage response could lead to more substantial improvements in gene editing efficiency.

-

In Vivo Applications: Evaluating the efficacy and safety of this compound in preclinical in vivo models of gene editing-based therapies will be a critical next step.

References

- 1. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Marker-free quantification of repair pathway utilization at Cas9-induced double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

UNC9512: A Technical Guide to a Novel 53BP1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1), a key mediator in the DNA damage response (DDR). This document provides a comprehensive technical overview of this compound, including its fundamental properties, mechanism of action, and the experimental methodologies used for its characterization. All quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using diagrams. Detailed experimental protocols are provided to facilitate the replication and further investigation of this compound's biological activities.

Introduction

The tumor suppressor p53 binding protein 1 (53BP1) plays a critical role in the cellular response to DNA double-strand breaks (DSBs). A central function of 53BP1 is to promote non-homologous end joining (NHEJ) as a DSB repair pathway. It achieves this by binding to dimethylated lysine 20 on histone H4 (H4K20me2) through its tandem Tudor domain (TTD). This interaction is crucial for the recruitment of downstream repair factors. Given its central role in DNA repair, 53BP1 has emerged as a significant target in oncology and gene editing. Small molecule inhibitors of the 53BP1-H4K20me2 interaction are valuable tools for probing the DDR and may have therapeutic potential.

This compound was identified through a focused DNA-encoded library screen as a potent antagonist of the 53BP1 TTD.[1] It represents a best-in-class chemical probe for studying the functions of 53BP1 in various cellular processes, including DNA repair, gene editing, and tumorigenesis.[1][2]

Basic Properties and Structure of this compound

This compound is a synthetic, cell-permeable small molecule. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Chemical Name | (S)-1-(4-(4-Methylpiperazin-1-yl)picolinoyl)-N-(3-(3-oxoisoindolin-5-yl)phenyl)piperidine-3-carboxamide | [3] |

| Molecular Formula | C31H34N6O3 | [2] |

| Molecular Weight | 538.64 g/mol | [2] |

| CAS Number | 3032393-24-8 | [2] |

| Appearance | White to off-white solid | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Mechanism of Action

This compound functions as a competitive antagonist of the tandem Tudor domain (TTD) of 53BP1.[1] It binds to the methyl-lysine (Kme) binding pocket within the TTD, thereby preventing the recognition and binding of its natural ligand, dimethylated lysine 20 on histone H4 (H4K20me2).[1] By disrupting this interaction, this compound effectively inhibits the recruitment of 53BP1 to sites of DNA double-strand breaks.

Signaling Pathway

The following diagram illustrates the DNA damage response pathway involving 53BP1 and the point of inhibition by this compound.

Caption: 53BP1 signaling pathway in DNA damage response and inhibition by this compound.

Quantitative Data

The binding affinity and cellular activity of this compound have been quantified using various biochemical and cell-based assays.

Table 1: In Vitro Binding Affinity of this compound to 53BP1 Tandem Tudor Domain

| Assay | IC50 (μM) | Kd (μM) | Reference |

| Time-Resolved FRET (TR-FRET) | 0.46 ± 0.21 | - | [1] |

| Surface Plasmon Resonance (SPR) | - | 0.17 ± 0.02 | [1] |

| Isothermal Titration Calorimetry (ITC) | - | 0.41 ± 0.17 | [1] |

Table 2: Cellular Target Engagement and Activity of this compound

| Assay | IC50 (μM) | Notes | Reference |

| NanoBRET Target Engagement Assay | 6.9 | Measures antagonism of the 53BP1 TTD:Histone H4 interaction in cells. | [3] |

| 53BP1-Dependent Foci Formation Assay | - | Showed a significant reduction in 53BP1 foci formation upon DNA damage. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These are based on published protocols and may require optimization for specific laboratory conditions.

Experimental Workflow

The following diagram outlines the general workflow for the characterization of a 53BP1 inhibitor like this compound.

Caption: Experimental workflow for the discovery and characterization of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding of this compound to the 53BP1 TTD in a high-throughput format.

-

Principle: The assay measures the disruption of the interaction between a biotinylated histone H4K20me2 peptide and a His-tagged 53BP1 TTD protein. Binding of the inhibitor displaces the peptide, leading to a decrease in the FRET signal between a Europium-labeled anti-His antibody (donor) and Streptavidin-APC (acceptor).

-

Materials:

-

His-tagged 53BP1 TTD protein

-

Biotinylated H4K20me2 peptide

-

Europium-labeled anti-His antibody

-

Streptavidin-APC

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

This compound and other test compounds

-

384-well low-volume plates

-

TR-FRET plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the compound dilutions to the assay plate.

-

Prepare a mixture of His-tagged 53BP1 TTD and biotinylated H4K20me2 peptide in assay buffer and add to the wells.

-

Incubate at room temperature for 30 minutes.

-

Prepare a mixture of Europium-labeled anti-His antibody and Streptavidin-APC in assay buffer and add to the wells.

-

Incubate at room temperature for 60 minutes in the dark.

-

Read the plate on a TR-FRET plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm (donor) and 665 nm (acceptor).

-

Calculate the TR-FRET ratio (665 nm / 615 nm) and determine the IC50 value by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) Assay

SPR is used to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of this compound to the 53BP1 TTD.

-

Principle: An SPR biosensor detects changes in the refractive index at the surface of a sensor chip. The 53BP1 TTD protein is immobilized on the chip, and the binding of this compound flowing over the surface is measured in real-time.

-

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

His-tagged 53BP1 TTD protein

-

This compound

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

-

-

Procedure:

-

Immobilize the His-tagged 53BP1 TTD protein on the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of concentrations of this compound in running buffer.

-

Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

Record the sensorgrams for each concentration.

-

Analyze the data using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of this compound to the 53BP1 TTD, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of this compound is titrated into a solution of 53BP1 TTD in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured for each injection.

-

Materials:

-

Isothermal titration calorimeter

-

53BP1 TTD protein

-

This compound

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)

-

-

Procedure:

-

Dialyze both the 53BP1 TTD protein and this compound extensively against the same buffer to minimize heats of dilution.

-

Load the 53BP1 TTD protein into the sample cell and this compound into the injection syringe.

-

Perform a series of small injections of this compound into the protein solution while monitoring the heat change.

-

Integrate the heat signal for each injection and plot it against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

NanoBRET™ Target Engagement Assay

This cell-based assay measures the ability of this compound to engage the 53BP1 TTD in a live-cell context.

-

Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged 53BP1 TTD (donor) and a cell-permeable fluorescent tracer that binds to the TTD (acceptor). This compound competes with the tracer for binding, leading to a decrease in the BRET signal.

-

Materials:

-

HEK293T cells

-

Plasmid encoding NanoLuc®-53BP1 TTD fusion protein

-

Fluorescent tracer for 53BP1 TTD

-

Transfection reagent

-

Opti-MEM® I Reduced Serum Medium

-

NanoBRET™ Nano-Glo® Substrate

-

This compound

-

White, 96-well assay plates

-

Luminescence plate reader with BRET filters

-

-

Procedure:

-

Transfect HEK293T cells with the NanoLuc®-53BP1 TTD plasmid.

-

After 24 hours, harvest and resuspend the cells in Opti-MEM®.

-

Add the fluorescent tracer and serial dilutions of this compound to the cell suspension.

-

Dispense the cell mixture into the assay plate.

-

Incubate at 37°C for 2 hours.

-

Add the NanoBRET™ Nano-Glo® Substrate.

-

Read the donor emission (460 nm) and acceptor emission (618 nm) on a plate reader.

-

Calculate the NanoBRET™ ratio and determine the IC50 value.

-

53BP1 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of 53BP1 to sites of DNA damage and assesses the inhibitory effect of this compound.

-

Principle: Cells are treated with a DNA damaging agent to induce the formation of 53BP1 nuclear foci. The effect of this compound on the number and intensity of these foci is quantified by immunofluorescence microscopy.

-

Materials:

-

Human cell line (e.g., U2OS)

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against 53BP1

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

Pre-treat the cells with this compound or vehicle control.

-

Induce DNA damage.

-

Allow time for foci formation (e.g., 1-2 hours).

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary anti-53BP1 antibody.

-

Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

-

Mount the coverslips on slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the number and intensity of 53BP1 foci per nucleus using image analysis software.

-

Conclusion

This compound is a valuable research tool for the study of 53BP1 biology. Its well-characterized properties and mechanism of action, supported by the detailed experimental protocols provided herein, make it an ideal chemical probe for investigating the role of 53BP1 in DNA repair, genome stability, and cancer biology. This technical guide serves as a comprehensive resource for researchers aiming to utilize this compound in their studies.

References

Methodological & Application

UNC9512: Application Notes and Protocols for Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9512 is a potent and selective small molecule antagonist of the methyl-lysine reader protein 53BP1 (p53 binding protein 1).[1][2][3] By binding to the tandem Tudor domain (TTD) of 53BP1, this compound effectively inhibits its recruitment to sites of DNA double-strand breaks (DSBs).[4][5] This mechanism of action makes this compound a valuable tool for studying the DNA damage response (DDR), particularly the non-homologous end joining (NHEJ) pathway, and for potential applications in gene editing and oncology research.[4][5]

These application notes provide detailed protocols for utilizing this compound in cell culture experiments, focusing on assays to probe its mechanism of action and cellular effects.

Data Presentation

A summary of the reported binding affinities and cellular potencies of this compound is presented in the table below. This data is crucial for determining appropriate experimental concentrations.

| Assay Type | Description | This compound Value (IC50/Kd) |

| Biochemical Assays | ||

| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer assay measuring binding to the 53BP1 tandem Tudor domain (TTD). | 0.46 ± 0.21 µM (IC50) |

| SPR | Surface Plasmon Resonance assay to determine binding kinetics to the 53BP1 TTD. | 0.17 ± 0.02 µM (Kd) |

| ITC | Isothermal Titration Calorimetry to determine the equilibrium dissociation constant of this compound binding to the 53BP1 TTD. | 0.41 ± 0.17 µM (Kd) |

| Cell-Based Assays | ||

| NanoBRET™ | Bioluminescence Resonance Energy Transfer assay measuring the antagonism of the 53BP1 TTD and Histone H4 interaction in HEK293T cells. | 6.9 ± 3.0 µM (IC50) |

Signaling Pathway

This compound acts within the DNA Damage Response (DDR) pathway. Upon a DNA double-strand break, sensor kinases like ATM are activated, leading to the phosphorylation of H2AX (γH2AX). This phosphorylation serves as a platform for the recruitment of various DNA repair proteins, including 53BP1. 53BP1 plays a critical role in the Non-Homologous End Joining (NHEJ) pathway of DNA repair. By binding to the tandem Tudor domain of 53BP1, this compound prevents its localization to the sites of DNA damage, thereby inhibiting its function in the NHEJ pathway.

References

- 1. Roles for 53BP1 in the repair of radiation-induced DNA double strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ebiohippo.com [ebiohippo.com]

- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Titration of UNC9512

For Researchers, Scientists, and Drug Development Professionals

Introduction

UNC9512 is a potent and selective small molecule antagonist of the p53 binding protein 1 (53BP1).[1][2][3] 53BP1 is a critical mediator in the DNA double-strand break (DSB) repair pathway, specifically promoting non-homologous end joining (NHEJ).[4][5] this compound functions by binding to the tandem Tudor domain (TTD) of 53BP1, competitively inhibiting its interaction with dimethylated lysine 20 on histone H4 (H4K20me2).[2][4] This disruption prevents the recruitment of 53BP1 to sites of DNA damage, thereby shifting the repair pathway preference towards homologous recombination (HR).[5] These application notes provide detailed protocols for the in vitro titration of this compound to determine its potency and cellular target engagement.

Mechanism of Action Signaling Pathway